molecular formula C25H29ClN2O B4871072 NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4871072
M. Wt: 409.0 g/mol
InChI Key: JRDWNJSAJYFJMJ-UHFFFAOYSA-N
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Description

NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorinated phenyl group and a carboxamide moiety

Properties

IUPAC Name

N,N-dibutyl-8-chloro-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O/c1-4-6-15-28(16-7-5-2)25(29)21-17-23(19-12-9-8-11-18(19)3)27-24-20(21)13-10-14-22(24)26/h8-14,17H,4-7,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDWNJSAJYFJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with dibutylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biology: Used in studies related to enzyme inhibition and protein binding.

    Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For instance, it could act as an inhibitor of translation elongation factor 2, which is critical for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)

Uniqueness

NN-DIBUTYL-8-CHLORO-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

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